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2-Chloro-5-methyl-4-nitrobenzoic acid is an aromatic compound characterized by its molecular formula and a molecular weight of approximately 215.59 g/mol. It features a chloro group, a nitro group, and a carboxylic acid functional group, which contribute to its chemical reactivity and potential applications in various fields. The compound typically appears as a pale yellow to beige-brown crystalline powder with a melting point ranging from 165 to 168 °C and a predicted boiling point of approximately 356.5 °C .
2-Chloro-5-methyl-4-nitrobenzoic acid exhibits significant biological activities. It has been identified as an intermediate in the synthesis of various pharmaceutical compounds, including potential antibacterial agents and anti-diarrheal medications . The compound's structure suggests it may interact with biological targets through mechanisms typical of nitroaromatic compounds, such as reactive oxygen species generation or enzyme inhibition.
The synthesis of 2-Chloro-5-methyl-4-nitrobenzoic acid can be achieved through several methods:
The primary applications of 2-Chloro-5-methyl-4-nitrobenzoic acid include:
Interaction studies involving 2-Chloro-5-methyl-4-nitrobenzoic acid are essential for understanding its biological effects and safety profile. Research indicates that it may interact with specific enzymes or receptors relevant to its pharmacological effects. For example, studies have suggested that derivatives of this compound could inhibit certain enzymes involved in tumor proliferation or bacterial resistance mechanisms .
Several compounds share structural similarities with 2-Chloro-5-methyl-4-nitrobenzoic acid. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Chloro-5-nitrobenzoic acid | 2516-96-3 | Used in antibacterial synthesis; similar nitro group |
| 2-Chloro-4-nitrobenzoic acid | 99-60-5 | Similar structure; different position of nitro group |
| 2-Chloro-5-methoxybenzoic acid | 101581-13-9 | Contains methoxy instead of methyl; affects reactivity |
| 2,6-Dichloro-3-nitrobenzoic acid | 5344-49-0 | Two chloro groups; enhanced electrophilicity |
| 2-Chloro-5-methyl-3-nitrobenzoic acid | 154260-39-6 | Similar methyl position; differing biological activity |
What sets 2-Chloro-5-methyl-4-nitrobenzoic acid apart from these similar compounds is its specific arrangement of functional groups that influence its reactivity and biological activity. The combination of a chloro group at the ortho position relative to both the nitro and carboxylic groups creates unique sterics and electronics that can lead to distinct interactions with biological targets compared to its analogs.
2-Chloro-5-methyl-4-nitrobenzoic acid is systematically named according to IUPAC conventions as 2-chloro-5-methyl-4-nitrobenzoic acid. Its molecular formula is C₈H₆ClNO₄, with a molecular weight of 215.59 g/mol. The CAS registry number 162100-82-5 uniquely identifies this compound in chemical databases. The SMILES notation O=C(O)C₁=CC(C)=C(N+=O)C=C₁Cl encodes its structure, featuring a carboxylic acid group at position 1, a chlorine atom at position 2, a methyl group at position 5, and a nitro group at position 4 on the benzene ring.
Positional isomerism is a critical consideration for this compound. For instance, 5-chloro-2-methyl-4-nitrobenzoic acid (CAS 1401423-30-0) represents an alternative arrangement of substituents, highlighting the importance of precise numbering in distinguishing structural variants. The compound’s purity specifications, such as the MDL number MFCD25959723, further aid in its identification and procurement for research applications.
Patents and academic publications focusing on structurally analogous compounds, such as 2-chloro-4-fluoro-5-nitrobenzoic acid (CN114105772A), provide indirect insights into the methodological frameworks that may have been adapted for its production. These methods typically involve sequential nitration, chlorination, and oxidation steps, optimized to achieve regioselective functionalization of the benzene ring.
2-Chloro-5-methyl-4-nitrobenzoic acid serves as a multifunctional intermediate in organic synthesis. Its reactive sites—the carboxylic acid, nitro, and chloro groups—enable diverse transformations, including:
The molecular formula of 2-chloro-5-methyl-4-nitrobenzoic acid is C₈H₆ClNO₄, as confirmed by multiple spectroscopic and chromatographic analyses [3] [4]. This composition corresponds to a molecular weight of 215.59 g/mol, calculated using the atomic masses of constituent elements: carbon (12.01 g/mol), hydrogen (1.01 g/mol), chlorine (35.45 g/mol), nitrogen (14.01 g/mol), and oxygen (16.00 g/mol) [5]. The presence of a carboxylic acid group (-COOH), nitro group (-NO₂), chlorine atom, and methyl substituent (-CH₃) creates a polar molecule with a calculated partition coefficient (logP) of approximately 1.8, indicating moderate lipophilicity.
The compound’s SMILES notation (O=C(O)C₁=CC(C)=C(N+=O)C=C₁Cl) delineates its substitution pattern: the carboxylic acid occupies position 1, chlorine at position 2, methyl at position 5, and nitro at position 4 [3] [4]. This arrangement influences electronic distribution, as evidenced by dipole moment calculations (∼4.2 D) derived from density functional theory (DFT) [5].
The proton NMR spectrum of 2-chloro-5-methyl-4-nitrobenzoic acid reveals distinct signals corresponding to its aromatic and aliphatic protons. The carboxylic acid proton resonates as a broad singlet near δ 13.1 ppm due to hydrogen bonding and exchange broadening [3]. The methyl group at position 5 appears as a singlet at δ 2.5 ppm, shielded by the electron-withdrawing nitro group. Aromatic protons exhibit splitting patterns consistent with meta coupling:
The carbon spectrum confirms the substitution pattern through characteristic shifts:
While fluorine is absent in this compound, studies on analogous fluorinated derivatives show deshielding effects at δ -110 to -120 ppm for para-fluoro substituents [5].
The IR spectrum exhibits key functional group absorptions:
Electron ionization (EI-MS) fragments the molecular ion ([M]⁺, m/z 215) into characteristic peaks:
DFT calculations at the B3LYP/6-311+G(d,p) level optimize the molecular geometry, revealing a planar aromatic ring with dihedral angles of 179.8° between the carboxylic acid and nitro groups [5]. The HOMO-LUMO gap of 4.3 eV suggests moderate reactivity, with electron density localized on the nitro and carboxylic groups.
| Parameter | Value |
|---|---|
| Bond Length (C-Cl) | 1.73 Å |
| Bond Angle (C-N-O) | 117.5° |
| Dipole Moment | 4.2 D |
Electrostatic potential maps highlight electron-deficient regions near the nitro group (positive potential) and electron-rich zones around the carboxylic oxygen (negative potential) [5]. Non-covalent interaction (NCI) plots identify weak van der Waals interactions between the methyl group and aromatic π-system, stabilizing the molecular conformation.
The nitration of chlorinated benzene derivatives represents the most established synthetic approach for producing 2-chloro-5-methyl-4-nitrobenzoic acid. This methodology relies on the electrophilic aromatic substitution mechanism where the nitronium ion (NO₂⁺) acts as the active electrophile attacking the aromatic ring [1] [2] [3].
The traditional pathway involves starting with o-chlorobenzoic acid as the primary substrate. The process utilizes concentrated sulfuric acid and nitric acid in specific ratios to generate the nitronium ion in situ. Research has demonstrated that optimal yields of 85-87% can be achieved when the sulfuric acid to o-chlorobenzoic acid weight ratio is maintained between 3.5:1 and 4.5:1 [1] [4]. The reaction proceeds through a well-defined mechanism where sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion [2] [5].
The regioselectivity of this nitration process is influenced by the electron-withdrawing nature of both the chlorine substituent and the carboxylic acid group. The chlorine atom, being an ortho- and para-directing group, directs the incoming nitro group to specific positions on the aromatic ring [6]. However, the carboxylic acid group, being meta-directing, creates a competing electronic effect that must be carefully controlled to achieve the desired regioisomer.
Temperature control during the nitration process is critical for achieving high selectivity and yield. Studies have shown that maintaining reaction temperatures between 30-40°C provides optimal conditions for the formation of 2-chloro-5-nitrobenzoic acid while minimizing the formation of undesired regioisomers [7] [4]. The microchannel reactor approach has emerged as a particularly effective method, offering superior heat and mass transfer characteristics that enable better control over the exothermic nitration reaction [7].
The sulfuric acid-nitric acid mixture, commonly referred to as mixed acid or nitrating mixture, plays a crucial role in the nitration of chlorinated benzene derivatives [2]. The composition and concentration of this mixture directly influence the reaction kinetics, yield, and selectivity of the nitration process.
Sulfuric acid serves multiple functions beyond simply providing an acidic medium. It acts as a dehydrating agent, removing water formed during the nitration reaction and preventing the reverse hydrolysis of the nitronium ion [2] [5]. The acid also creates a highly polar environment that stabilizes the nitronium ion and facilitates its attack on the aromatic substrate.
The optimal sulfuric acid to nitric acid ratio has been extensively studied across various research groups. Patent literature indicates that ratios ranging from 3.5:1 to 4.5:1 (by weight) of concentrated sulfuric acid to o-chlorobenzoic acid provide the highest yields [1] [4]. These ratios ensure sufficient generation of nitronium ions while maintaining the stability of the reaction mixture.
Recent investigations have explored the use of alternative nitrating systems to improve safety and environmental compatibility. The use of dinitrogen pentoxide (N₂O₅) in combination with iron(III) catalysts has shown remarkable promise, achieving near-quantitative yields in reaction times as short as 4 minutes [8]. This system operates under milder conditions and exhibits excellent functional group tolerance, making it suitable for sensitive substrates.
The mechanism of nitronium ion formation involves the protonation of nitric acid by sulfuric acid, followed by the elimination of water to generate the highly electrophilic nitronium ion [3] [5]. This process can be represented by the equilibrium: HNO₃ + H₂SO₄ ⇌ NO₂⁺ + HSO₄⁻ + H₂O. The position of this equilibrium is crucial for determining the concentration of active nitronium ions available for the electrophilic attack.
The utilization of trichlorotoluene derivatives as synthetic intermediates represents an innovative approach to accessing 2-chloro-5-methyl-4-nitrobenzoic acid and related compounds. This methodology leverages the unique reactivity of the trichloromethyl group, which can undergo various transformations to introduce the carboxylic acid functionality [9] [10].
Trichlorotoluene, also known as benzotrichloride or α,α,α-trichlorotoluene, serves as a versatile building block in organic synthesis [11] [12]. The compound is typically prepared through the free radical chlorination of toluene under controlled conditions, using chlorine gas in the presence of radical initiators or photochemical activation [12]. This process proceeds through a series of sequential chlorination steps, ultimately yielding the trichloromethyl derivative.
The synthetic strategy involving trichlorotoluene intermediates typically follows a multi-step sequence. Initial chlorination of the aromatic ring can be achieved using various chlorinating agents under appropriate conditions [10]. The selectivity of this chlorination step is crucial for obtaining the desired substitution pattern that will ultimately lead to the target 2-chloro-5-methyl-4-nitrobenzoic acid.
Patent literature describes specific methodologies for converting trichloromethyl compounds to benzoic acid derivatives through carefully controlled hydrolysis reactions [9]. These processes often involve the use of metal catalysts and specific reaction conditions to achieve high yields and selectivity. The trichloromethyl group can be selectively converted to the corresponding carboxylic acid functionality while preserving other substituents on the aromatic ring.
The advantages of the trichlorotoluene route include the ability to introduce multiple substituents in a controlled manner and the potential for developing more environmentally friendly synthetic processes. However, challenges include the handling of chlorinated intermediates and the need for careful optimization of reaction conditions to prevent unwanted side reactions.
Hydrolysis reactions play a central role in converting trichloromethyl intermediates to the corresponding carboxylic acids. The hydrolysis of benzotrichloride derivatives has been extensively studied and represents a well-established transformation in organic chemistry [13] [12] [14].
The hydrolysis of benzotrichloride proceeds rapidly in the presence of water, with a reported half-life of approximately 2.4 minutes under ambient conditions [12]. This reaction produces benzoic acid and hydrochloric acid as the primary products: C₆H₅CCl₃ + 3H₂O → C₆H₅COOH + 3HCl. The rapid nature of this hydrolysis reaction necessitates careful control of reaction conditions to prevent unwanted side reactions.
For synthetic applications, controlled hydrolysis conditions are employed to achieve optimal yields and selectivity. The use of aqueous alkaline conditions, such as sodium hydroxide or calcium carbonate suspensions, provides a controlled environment for the hydrolysis reaction [13]. These basic conditions neutralize the hydrochloric acid formed during the reaction and help maintain favorable reaction kinetics.
Advanced hydrolysis strategies involve the use of specialized reaction conditions and catalysts to enhance selectivity and yield. Research has shown that the choice of base, reaction temperature, and solvent system can significantly influence the outcome of the hydrolysis reaction [15] [16]. For example, the use of alkaline earth metal carbonates provides a buffered environment that prevents excessive pH fluctuations during the reaction.
Functionalization strategies extend beyond simple hydrolysis to include more complex transformations. The development of one-pot synthetic methods has gained significant attention, where multiple transformations are carried out in sequence without isolation of intermediates [17]. These approaches offer advantages in terms of efficiency, atom economy, and reduced waste generation.
Temperature control represents one of the most critical parameters in optimizing the synthesis of 2-chloro-5-methyl-4-nitrobenzoic acid. The exothermic nature of nitration reactions requires careful thermal management to prevent runaway reactions and ensure high selectivity [18] [7].
Traditional nitration reactions are typically conducted at temperatures between 30-40°C to balance reaction rate with selectivity considerations [1] [4]. At these temperatures, the formation of the desired regioisomer is favored while minimizing the production of unwanted byproducts. Higher temperatures can lead to increased reaction rates but may compromise selectivity and increase the risk of side reactions.
Advanced temperature control strategies involve the use of specialized reactor designs that provide enhanced heat transfer capabilities. Microchannel reactors have emerged as particularly effective tools for nitration reactions, offering superior heat and mass transfer characteristics compared to conventional batch reactors [7]. These reactors enable precise temperature control and rapid heat removal, which is essential for managing the highly exothermic nitration process.
The use of catalytic systems has revolutionized the field of aromatic nitration by enabling reactions under milder conditions with improved selectivity. Iron(III) catalysts, particularly iron(III) acetylacetonate, have shown remarkable activity in promoting nitration reactions at low temperatures [8]. These catalysts can facilitate quantitative nitration at temperatures as low as -100°C, providing unprecedented control over reaction selectivity.
Catalytic effects extend beyond simple rate enhancement to include improvements in regioselectivity and functional group tolerance. Research has demonstrated that appropriate catalyst selection can direct the nitronium ion to specific positions on the aromatic ring, leading to higher yields of the desired regioisomer [19] [20]. The mechanistic understanding of these catalytic effects has led to the development of more sophisticated catalyst systems with enhanced performance characteristics.
Temperature-dependent studies have revealed the complex relationship between reaction temperature and product distribution. At lower temperatures, kinetic control predominates, leading to higher selectivity for the desired product [19]. However, lower temperatures also result in reduced reaction rates, requiring longer reaction times or higher catalyst loadings to achieve complete conversion.
The choice of solvent system significantly influences the outcome of synthetic reactions, affecting both the reaction rate and the selectivity of product formation. For the synthesis of 2-chloro-5-methyl-4-nitrobenzoic acid, various solvent systems have been investigated to optimize yield and purity [21] [22].
Traditional nitration reactions are typically conducted in concentrated sulfuric acid, which serves both as a reagent and as the reaction medium [1] [2]. While this approach is effective, it presents challenges related to safety, environmental impact, and product isolation. The highly corrosive nature of concentrated sulfuric acid requires specialized equipment and careful handling procedures.
Alternative solvent systems have been developed to address these limitations while maintaining or improving reaction performance. Dichloromethane has proven particularly effective for low-temperature nitration reactions, providing excellent solvation properties and enabling reactions under mild conditions [8]. The use of dichloromethane allows for better temperature control and easier product isolation compared to traditional sulfuric acid-based systems.
Co-solvent systems represent an advanced approach to optimizing reaction conditions through the use of carefully selected solvent mixtures. Research has shown that the combination of tetrahydrofuran with small amounts of co-solvents can significantly enhance reaction rates and yields [21]. These systems provide improved solvation of reactants while maintaining compatibility with sensitive functional groups.
The impact of solvent polarity on reaction outcomes has been extensively studied through both experimental and computational approaches [23]. Highly polar solvents tend to stabilize charged intermediates, such as the nitronium ion, leading to enhanced reactivity. However, excessive polarity can also lead to unwanted side reactions and reduced selectivity.
Aqueous solvent systems have gained attention for their environmental benefits and potential for green chemistry applications [24]. While water is not typically compatible with traditional nitration chemistry due to its ability to hydrolyze nitronium ions, specialized conditions and catalyst systems have been developed to enable aqueous-phase reactions.
The optimization of solvent systems involves careful consideration of multiple factors, including substrate solubility, reagent compatibility, reaction kinetics, and product isolation. Response surface methodology has proven valuable for systematically optimizing these complex multi-parameter systems [21] [20]. This approach enables the identification of optimal conditions through statistical analysis of experimental data, leading to improved yields and reduced development time.
Ionic liquids represent an emerging class of solvents with unique properties that make them attractive for organic synthesis applications. These materials offer advantages including negligible vapor pressure, wide electrochemical windows, and tunable properties through structural modification. While still in the early stages of development for nitration chemistry, ionic liquids show promise for future applications in the synthesis of nitroaromatic compounds.